molecular formula C8H10N6 B1202779 2-Propanone, 2-(9H-purin-6-yl)hydrazone

2-Propanone, 2-(9H-purin-6-yl)hydrazone

Cat. No.: B1202779
M. Wt: 190.21 g/mol
InChI Key: XFVMXPHMLRAJJB-UHFFFAOYSA-N
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Description

2-Propanone, 2-(9H-purin-6-yl)hydrazone is a hydrazone derivative featuring a purine core (9H-purine) linked via a hydrazone group to a propanone moiety. The hydrazone group (–NH–N=CH–) enhances structural versatility, enabling interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

N-(propan-2-ylideneamino)-7H-purin-6-amine

InChI

InChI=1S/C8H10N6/c1-5(2)13-14-8-6-7(10-3-9-6)11-4-12-8/h3-4H,1-2H3,(H2,9,10,11,12,14)

InChI Key

XFVMXPHMLRAJJB-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC=NC2=C1NC=N2)C

Synonyms

MYRA-B compound
NSC 45641
NSC-45641
NSC45641

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Hydrazone Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 2-propanone, 2-(9H-purin-6-yl)hydrazone with similar hydrazones:

Compound Name Core Structure Functional Groups Key Substituents
2-Propanone, 2-(9H-purin-6-yl)hydrazone Purine + propanone Hydrazone, ketone, aromatic N-heterocycle 9H-purine, methyl ketone
Thiazolyl hydrazones (e.g., from ) Thiazole + furan/chalcone Hydrazone, thiazole, halogen/nitro 4-fluorophenyl, 4-chlorophenyl, etc.
HYD (iso) () Aryl hydrazone Hydrazone, nitro, isopropyl 4-isopropylphenyl, 2,4-dinitrophenyl

Key Observations :

  • Purine vs. Thiazole/Furan: The purine core in 2-propanone, 2-(9H-purin-6-yl)hydrazone provides a planar, aromatic system with multiple nitrogen atoms, facilitating interactions with enzymes or DNA. In contrast, thiazolyl hydrazones () rely on thiazole and furan rings for bioactivity, where halogen/nitro groups enhance antifungal and anticancer properties .
  • Electron-Withdrawing Groups : The nitro and halogen substituents in thiazolyl hydrazones and HYD (iso) () increase electrophilicity, enhancing adsorption on metallic surfaces (corrosion inhibition) or targeting microbial cells .
Antifungal and Anticancer Activity

Thiazolyl hydrazones () exhibit notable anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL). Anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) is attributed to the thiazole-chlorophenyl synergy . In contrast, the purine-based hydrazone may target purine-binding enzymes (e.g., kinases or polymerases), though experimental data are lacking.

Corrosion Inhibition

HYD (iso) () achieves 96.32% inhibition efficiency on carbon steel in HCl via adsorption, leveraging nitro and isopropyl groups for surface interactions .

Notes

Evidence Limitations : The comparison relies on structural analogs due to absent data on the target compound.

Methodological Consistency : Crystallographic refinement (SHELX, ) and surface analysis (XPS/SEM, ) are critical for characterizing hydrazone derivatives .

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